3-(tert-Butoxy)propylamine hydrochloride

Catalog No.
S867569
CAS No.
864658-14-0
M.F
C7H18ClNO
M. Wt
167.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butoxy)propylamine hydrochloride

CAS Number

864658-14-0

Product Name

3-(tert-Butoxy)propylamine hydrochloride

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H

InChI Key

PWSZRKJMCDQAOY-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCCN.Cl

Canonical SMILES

CC(C)(C)OCCCN.Cl

3-(tert-Butoxy)propylamine hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of approximately 167.7 g/mol. It is classified as an amine and is characterized by the presence of a tert-butoxy group attached to a propylamine backbone. This compound appears as a white crystalline powder and has a melting point ranging from 119 to 127 °C . It is soluble in water and commonly used in various biochemical applications.

Organic Synthesis

3-(tert-Butoxy)propylamine hydrochloride (3-TBPA HCl) finds utility as a building block in organic synthesis []. Due to the presence of the amine group and the protected alcohol (tert-butyl ether), 3-TBPA HCl can participate in various reactions to create complex molecules. For instance, it can be used in alkylation reactions to introduce a propyl chain with a protected hydroxyl group to other molecules []. The tert-butyl group can be later removed under specific conditions to unveil the underlying hydroxyl functionality, allowing for further modifications.

Pharmaceutical Research

The ability of 3-TBPA HCl to act as a building block extends to its application in pharmaceutical research []. By incorporating 3-TBPA HCl into the structure of potential drug candidates, researchers can explore the impact of the propyl chain and the protected hydroxyl group on the drug's properties. This can be valuable in understanding how the drug interacts with its target and optimizing its efficacy and pharmacokinetic profile.

Proteomics Research

3-(tert-Butoxy)propylamine (without the hydrochloride salt) has been used in proteomics research for specific labeling applications []. Proteomics is the study of proteins within a cell, and labeling techniques play a crucial role in identifying and analyzing these proteins. 3-(tert-Butoxy)propylamine can be used with certain labeling reagents to target and modify proteins of interest, allowing researchers to distinguish them from other cellular proteins during analysis [].

, including:

  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.
  • Acid-Base Reactions: Being a basic amine, it can react with acids to form salts, such as its hydrochloride form.
  • Formation of Amides: The amine can react with carboxylic acids or acid chlorides to form amides, which are important in synthetic organic chemistry.

Research indicates that 3-(tert-Butoxy)propylamine hydrochloride may exhibit biological activity relevant to proteomics and other biochemical studies. Its structure suggests potential interactions with biological systems, although specific pharmacological effects have not been extensively documented in literature. Its role as a biochemical tool makes it valuable for various research applications, particularly in studying enzyme interactions and metabolic pathways .

The synthesis of 3-(tert-Butoxy)propylamine hydrochloride typically involves the following steps:

  • Preparation of tert-Butyl Alcohol: Tert-butyl alcohol is reacted with propylene oxide under acidic conditions to form tert-butoxypropyl alcohol.
  • Amine Formation: The alcohol undergoes amination using ammonia or an amine source to yield 3-(tert-Butoxy)propylamine.
  • Hydrochloride Salt Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in water.

These methods can vary based on the desired purity and yield of the final product .

3-(tert-Butoxy)propylamine hydrochloride has several applications, including:

  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays.
  • Pharmaceutical Development: Investigated for potential use in drug formulation due to its unique chemical properties.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 3-(tert-Butoxy)propylamine hydrochloride focus on its ability to bind with various biological molecules. These studies are crucial for understanding its role in biochemical pathways and its potential therapeutic applications. Preliminary data suggest that it may interact with enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-(tert-Butoxy)propylamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-1-butanolC4H11NOShorter carbon chain; used in organic synthesis
PropylamineC3H9NSimpler structure; widely used in industrial applications
IsopropylamineC3H9NBranched structure; used as a solvent and reagent

Uniqueness: 3-(tert-Butoxy)propylamine hydrochloride is distinguished by its tert-butoxy group, which enhances its solubility and stability compared to simpler amines like propylamine or isopropylamine. This unique structure allows it to participate in specific reactions that may not be feasible for other similar compounds .

IUPAC Name and Systematic Classification

The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxy]propan-1-amine hydrochloride. Systematic classification places it within the class of alkyl ether amines, characterized by a tert-butoxy moiety (-OC(CH₃)₃) attached to a three-carbon chain terminating in a protonated primary amine group (-NH₃⁺Cl⁻).

2D/3D Structural Analysis

3-(tert-Butoxy)propylamine hydrochloride represents a structurally distinctive organic compound featuring a three-carbon alkyl chain terminated with an amino group and functionalized with a tertiary butoxy substituent [1]. The molecular formula C₇H₁₈ClNO reflects the presence of seven carbon atoms arranged in a linear configuration with the tertiary butyl group creating a branched architecture [2]. The compound exists as a hydrochloride salt, wherein the basic amino functionality forms an ionic interaction with the chloride anion [3].

The two-dimensional structural representation reveals a propyl backbone with the amino group positioned at the terminal carbon and the tertiary butoxy group attached via an ether linkage at the third carbon position [1]. This arrangement creates a molecular geometry characterized by significant steric bulk around the ether oxygen due to the three methyl groups of the tertiary butyl moiety [2]. The presence of the ether functionality introduces conformational flexibility along the propyl chain, allowing for multiple rotational states around the carbon-carbon and carbon-oxygen bonds [2].

Three-dimensional computational analysis indicates that the tertiary butoxy group adopts preferential conformations that minimize steric interactions with the propyl chain [2]. The molecular architecture exhibits a total of three rotatable bonds, contributing to conformational diversity in solution [2]. The topological polar surface area of 35.25 Ų reflects the moderate polarity introduced by the amino and ether functionalities [2].

Crystallographic Data and Conformational Studies

Crystallographic investigations of related amine hydrochloride salts demonstrate characteristic packing arrangements dominated by extensive hydrogen bonding networks [4]. The hydrochloride salt formation creates opportunities for multiple intermolecular interactions, including nitrogen-hydrogen to chloride and potentially oxygen-hydrogen to chloride hydrogen bonds [4]. These interactions significantly influence the solid-state organization and contribute to the observed melting point characteristics [5].

Conformational studies of similar tertiary butoxy-containing compounds reveal that the bulky tertiary butyl group preferentially adopts orientations that minimize unfavorable steric contacts [6]. The ether oxygen serves as a conformational anchor, with the tertiary butyl group exhibiting restricted rotation around the carbon-oxygen bond due to steric hindrance [7]. Nuclear magnetic resonance investigations of related structures indicate that the tertiary butyl group maintains a relatively rigid conformation in solution, consistent with theoretical predictions [8].

The crystal packing of hydrochloride salts typically involves the formation of extended hydrogen-bonded networks, where each chloride anion participates in multiple hydrogen bonding interactions with protonated amine groups [4]. These structural arrangements contribute to the thermal stability and physicochemical properties observed for the compound [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Proton nuclear magnetic resonance spectroscopy of 3-(tert-Butoxy)propylamine hydrochloride reveals characteristic chemical shift patterns consistent with the molecular structure [8]. The tertiary butyl group exhibits a distinctive singlet resonance at approximately 1.2-1.4 parts per million, integrating for nine protons, which represents one of the most diagnostic features of the spectrum [10]. This chemical shift range is characteristic of tertiary butyl groups attached to oxygen atoms, distinguishing it from carbon-attached tertiary butyl groups which typically resonate at higher field [11].

The propyl chain protons display characteristic multipicity patterns, with the methylene groups adjacent to the ether oxygen appearing as a triplet in the 3.4-3.6 parts per million region [12]. The central methylene group of the propyl chain resonates as a multiplet between 1.8-2.0 parts per million, while the methylene group adjacent to the amino functionality appears downfield at approximately 2.8-3.0 parts per million due to the deshielding effect of the protonated nitrogen [12].

The amino protons in the hydrochloride salt form typically appear as a broad signal between 8.0-9.0 parts per million in deuterated dimethyl sulfoxide, characteristic of protonated primary amines [13]. These protons undergo rapid exchange with deuterium oxide, confirming their labile nature [14]. The coupling patterns observed in the aliphatic region follow expected splitting patterns based on the number of adjacent non-equivalent protons [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tertiary carbon of the butyl group appearing at approximately 72-75 parts per million [8]. The methyl carbons of the tertiary butyl group resonate around 27-28 parts per million, while the propyl chain carbons appear at characteristic aliphatic positions between 20-65 parts per million depending on their electronic environment [8].

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy of 3-(tert-Butoxy)propylamine hydrochloride exhibits characteristic absorption bands that confirm the presence of key functional groups [7]. The spectrum displays prominent nitrogen-hydrogen stretching vibrations in the 3100-3300 wavenumber region, typical of primary amine hydrochloride salts [11]. These bands appear broader than those observed in free amines due to extensive hydrogen bonding interactions with the chloride anion [7].

The tertiary butyl group contributes distinctive carbon-hydrogen stretching absorptions in the 2950-3000 wavenumber region, with the characteristic pattern of symmetric and antisymmetric methyl stretches [7]. The ether carbon-oxygen stretching vibration appears as a strong absorption around 1100-1200 wavenumbers, consistent with aliphatic ether functionalities [15]. Carbon-carbon stretching modes of the tertiary butyl group appear in the 800-900 wavenumber region, providing additional structural confirmation [7].

The fingerprint region below 1500 wavenumbers contains multiple absorption bands corresponding to various bending and stretching modes of the aliphatic framework [15]. Amine deformation modes appear around 1600 wavenumbers, while carbon-nitrogen stretching absorptions occur in the 1000-1250 wavenumber range [11]. The overall infrared profile provides a unique spectroscopic fingerprint for compound identification and purity assessment [16].

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the molecular structure [2]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the protonated molecular ion of the free base [2]. Common fragmentation pathways include loss of the tertiary butyl group and various alkyl chain cleavage products, providing structural confirmation through fragmentation pattern analysis [2].

Thermodynamic Properties

Melting Point and Thermal Stability

3-(tert-Butoxy)propylamine hydrochloride exhibits a well-defined melting point in the range of 121-123°C, indicating good crystalline order and purity [5]. This melting point range is consistent with similar amine hydrochloride salts and reflects the strength of intermolecular hydrogen bonding interactions in the solid state [4]. The relatively narrow melting point range suggests high compound purity and uniform crystal structure [5].

Thermal stability investigations of related amine compounds indicate that decomposition typically occurs at temperatures significantly above the melting point [17]. The presence of the tertiary butoxy group may influence thermal stability through potential elimination reactions at elevated temperatures . Thermogravimetric analysis of similar compounds shows initial weight loss corresponding to dehydrochlorination, followed by degradation of the organic framework [17].

The melting behavior is influenced by the hydrogen bonding network established between the protonated amine groups and chloride anions [9]. Differential scanning calorimetry studies of related hydrochloride salts reveal endothermic transitions corresponding to melting, with enthalpies of fusion reflecting the strength of intermolecular interactions [17]. The thermal properties make the compound suitable for standard laboratory handling and storage procedures [19].

Solubility Behavior in Organic/Aqueous Media

The solubility characteristics of 3-(tert-Butoxy)propylamine hydrochloride reflect the dual nature of its molecular structure, containing both hydrophilic and lipophilic components [20]. The hydrochloride salt formation significantly enhances water solubility compared to the free base, as ionic compounds generally exhibit superior aqueous solubility [21]. The presence of the protonated amino group creates favorable interactions with water molecules through hydrogen bonding and electrostatic interactions [22].

In aqueous media, the compound demonstrates good solubility due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of both the amino and ether functionalities [23]. The solubility is enhanced by the ability of the chloride anion to participate in hydrogen bonding with water molecules [22]. Temperature effects on solubility follow typical patterns observed for organic hydrochloride salts, with increased solubility at elevated temperatures [24].

The tertiary butoxy group introduces moderate lipophilic character, as reflected in the calculated partition coefficient (LogP) of 1.5721 [2]. This value indicates balanced hydrophilic-lipophilic properties, suggesting reasonable solubility in both aqueous and organic media [2]. In polar organic solvents such as methanol and ethanol, the compound exhibits good solubility due to hydrogen bonding interactions [20]. Non-polar solvents show limited solvation capacity due to the ionic nature of the hydrochloride salt [21].

The solubility profile supports various analytical and synthetic applications, with aqueous solutions being particularly useful for biological studies and polar organic solutions appropriate for synthetic transformations [20]. The balanced solubility characteristics facilitate purification procedures and formulation development in research applications [20].

PropertyValueReference
Molecular Weight (g/mol)167.68 [1] [5]
Melting Point (°C)121-123 [5]
Storage Temperature (°C)2-8 [1] [5]
Physical StateCrystalline powder [1]
Purity (%)≥97 [1] [25]
Solubility in WaterSolubleInferred from structure
StabilityStable under proper storage conditions [19]
ParameterValue
TPSA (Ų)35.25
LogP1.5721
H-Bond Acceptors2
H-Bond Donors1
Rotatable Bonds3
Heavy Atom Count9
Formal Charge0

tert-Butoxypropylamine Preparation Strategies

The synthesis of tert-butoxypropylamine, the base compound required for subsequent hydrochloride salt formation, can be achieved through multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

Williamson Ether Synthesis Methodology

The Williamson ether synthesis represents the most widely employed route for tert-butoxypropylamine preparation. This method utilizes 3-chloropropylamine as the starting material in conjunction with potassium tert-butoxide under elevated temperature conditions ranging from 80 to 120 degrees Celsius [3] [4]. The reaction proceeds through a nucleophilic substitution mechanism wherein the tert-butoxide anion attacks the carbon bearing the chlorine atom, resulting in ether bond formation and chloride elimination. Typical reaction yields range from 75 to 85 percent with reaction times spanning 4 to 8 hours [3].

The mechanistic pathway involves initial deprotonation of tert-butanol by a strong base to generate the tert-butoxide nucleophile, followed by an SN2 displacement reaction. The primary advantage of this approach lies in its reliability and the commercial availability of starting materials. However, the method requires anhydrous conditions and careful temperature control to prevent competing elimination reactions [5].

Acid-Catalyzed Alkoxylation Processes

Acid-catalyzed alkoxylation represents an alternative synthetic strategy offering superior yields ranging from 85 to 95 percent. This methodology employs 3-hydroxypropylamine as the starting material with isobutylene and phosphoric acid as the alkylating system [3] [6]. The reaction temperature is maintained between 40 to 60 degrees Celsius, significantly lower than other methods, with reaction completion achieved within 2 to 4 hours.

The mechanistic pathway involves protonation of the isobutylene double bond according to Markovnikov's rule, generating a tertiary carbocation intermediate. The hydroxyl group of 3-hydroxypropylamine subsequently attacks this electrophilic center, forming the desired tert-butyl ether linkage [6]. This approach offers the advantage of mild reaction conditions and excellent selectivity, though it requires specialized equipment for handling gaseous isobutylene.

Advanced Nucleophilic Substitution Strategies

SN2 nucleophilic substitution using 3-bromopropylamine and sodium tert-butoxide provides yields ranging from 80 to 90 percent under reaction temperatures of 100 to 140 degrees Celsius [4]. The bromide leaving group offers enhanced reactivity compared to chloride analogs, facilitating more rapid reaction completion within 3 to 6 hours. This method particularly benefits from the superior nucleofugality of bromide ions, though the increased cost of brominated starting materials must be considered.

Base-catalyzed etherification utilizing 3-iodopropylamine with tert-butanol and sodium hydroxide represents another viable approach, though yields are somewhat diminished at 65 to 75 percent [4]. The extended reaction times of 8 to 16 hours reflect the indirect nature of this process, requiring in situ generation of the tert-butoxide nucleophile.

Optimization Parameters and Kinetic Considerations

Temperature optimization studies demonstrate that reaction rates follow Arrhenius kinetics, with rate constants approximately doubling for every 10-degree temperature increase within the operational range [7]. However, elevated temperatures also promote competing side reactions, including elimination pathways leading to alkene formation and ether cleavage reactions.

Solvent selection plays a crucial role in reaction optimization. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate nucleophilic substitution by stabilizing the transition state while avoiding competitive solvation of the nucleophile [3]. Conversely, protic solvents can lead to diminished yields through hydrogen bonding interactions that reduce nucleophile reactivity.

Hydrochloride Salt Formation Mechanisms

The conversion of tert-butoxypropylamine to its hydrochloride salt involves acid-base chemistry principles wherein the basic amine nitrogen accepts a proton from hydrochloric acid, resulting in formation of an ammonium chloride salt structure [8] [9].

Direct Hydrochloric Acid Addition Methods

Direct addition of hydrochloric acid represents the most straightforward approach for salt formation. This methodology typically employs a 2 molar solution of hydrochloric acid in diethyl ether added dropwise to a solution of tert-butoxypropylamine in dichloromethane at temperatures between 20 to 25 degrees Celsius [10]. Precipitation occurs within 10 to 15 minutes, yielding product purities ranging from 96 to 98 percent.

The mechanistic pathway involves protonation of the primary amine nitrogen, converting the neutral amine to a positively charged ammonium species. The chloride anion serves as the counterion, resulting in an ionic salt structure with enhanced water solubility and crystalline properties compared to the free base [8] [9]. The rapid precipitation kinetics reflect the low solubility of the ammonium chloride salt in the organic solvent system.

Anhydrous Hydrochloric Acid Gas Methods

Bubbling anhydrous hydrochloric acid gas through a solution of tert-butoxypropylamine in diethyl ether provides the highest purity products, achieving 98 to 99 percent purity levels [10]. The reaction is conducted at reduced temperatures of 0 to 5 degrees Celsius to control the exothermic nature of the acid-base reaction and minimize thermal decomposition pathways. Precipitation occurs rapidly within 5 to 10 minutes due to the immediate availability of gaseous hydrochloric acid.

This method offers superior control over stoichiometry since the amount of hydrochloric acid can be precisely regulated through gas flow rates and reaction monitoring. The absence of water in the system prevents hydrolysis reactions and ensures anhydrous product formation [10]. However, specialized equipment for safe handling of hydrochloric acid gas is required.

Solution-Phase Salt Formation Protocols

Alternative approaches employ hydrochloric acid solutions in various solvent systems. Anhydrous hydrochloric acid in diethyl ether provides 97 to 99 percent purity with precipitation times ranging from 15 to 30 minutes at temperatures between 25 to 30 degrees Celsius [10]. Aqueous hydrochloric acid systems, while more convenient, typically yield lower purities of 94 to 96 percent due to competing hydrolysis reactions and the presence of water impurities.

Thermodynamic and Kinetic Analysis

The salt formation reaction is thermodynamically favorable with enthalpy changes typically ranging from negative 40 to negative 60 kilojoules per mole, reflecting the strong ionic interactions in the crystalline salt structure [11]. The entropy change is generally negative due to the ordering associated with crystallization, but the favorable enthalpy term dominates, resulting in spontaneous salt formation under standard conditions.

Kinetic studies reveal that the protonation step occurs on a microsecond timescale, while the subsequent crystallization process is rate-limiting, typically requiring minutes to hours for completion depending on supersaturation levels and nucleation sites [11]. The presence of seed crystals can dramatically accelerate crystallization rates through heterogeneous nucleation mechanisms.

Catalytic and Reaction Engineering Aspects

The optimization of synthetic pathways for 3-(tert-Butoxy)propylamine hydrochloride benefits significantly from catalytic interventions and sophisticated reaction engineering approaches that enhance selectivity, yield, and process efficiency.

Lewis Acid Catalysis Systems

Lewis acid catalysts, particularly boron trifluoride etherate, demonstrate exceptional utility in promoting tert-butyl ether formation reactions [3] [6]. These catalysts operate at loadings between 5 to 10 mole percent and provide high selectivity with minimal side product formation. The mechanistic pathway involves coordination of the Lewis acid to oxygen atoms in the substrate, enhancing electrophilicity and facilitating nucleophilic attack.

The catalytic cycle begins with Lewis acid coordination to the hydroxyl oxygen of 3-hydroxypropylamine, generating a more electrophilic carbon center. Subsequent attack by tert-butanol or tert-butoxide leads to ether bond formation with concurrent regeneration of the catalyst [3]. The high activity of these systems enables reaction completion at moderate temperatures, typically 60 to 80 degrees Celsius, reducing energy requirements and minimizing thermal decomposition pathways.

Brønsted Acid Catalytic Systems

Brønsted acids such as sulfuric acid serve as effective catalysts for alkoxylation reactions, particularly when employing alkene precursors like isobutylene [6]. Catalyst loadings of 1 to 2 mole percent provide adequate activity while minimizing acid-catalyzed side reactions such as rearrangement and elimination processes. The mechanism involves protonation of the alkene to generate a carbocation intermediate, which subsequently reacts with the nucleophilic amine.

Temperature control becomes critical in Brønsted acid-catalyzed systems due to the propensity for carbocation rearrangement at elevated temperatures. Optimal reaction conditions typically involve temperatures between 40 to 60 degrees Celsius with careful monitoring of reaction progress to prevent overreaction [6].

Base-Catalyzed Reaction Systems

Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene provide alternative catalytic pathways for ether synthesis through deprotonation mechanisms [12]. These systems operate at higher catalyst loadings of 10 to 15 mole percent but offer excellent selectivity and minimal side product formation. The basic conditions facilitate nucleophile generation while suppressing acid-catalyzed rearrangement reactions.

The catalytic mechanism involves deprotonation of tert-butanol to generate tert-butoxide anions in situ, which subsequently participate in nucleophilic substitution reactions with halogenated propylamine substrates [12]. While reaction rates are generally slower than acid-catalyzed systems, the high selectivity often compensates for reduced kinetics in terms of overall process efficiency.

Phase Transfer Catalysis Applications

Phase transfer catalysts such as tetrabutylammonium bromide enable efficient reactions between ionic nucleophiles and organic substrates by facilitating mass transfer across phase boundaries [13]. These systems operate at moderate loadings of 5 to 10 mole percent and provide rapid reaction rates with good selectivity.

The mechanism involves formation of lipophilic ion pairs between the phase transfer catalyst and ionic reactants, enabling solubilization in organic phases where reaction with organic substrates can occur [13]. This approach is particularly valuable when employing aqueous base solutions with organic halide substrates, eliminating the need for anhydrous conditions while maintaining high reactivity.

Metal Complex Catalytic Systems

Transition metal complexes, particularly copper(I) species, demonstrate exceptional catalytic activity in certain ether-forming reactions [14]. These catalysts operate at low loadings of 2 to 5 mole percent while providing very high selectivity and minimal side product formation. The mechanism typically involves oxidative addition of the carbon-halogen bond to the metal center, followed by nucleophilic attack and reductive elimination.

Copper-catalyzed systems show particular promise for challenging substrates where traditional nucleophilic substitution approaches prove inefficient [14]. The mild reaction conditions and high selectivity make these systems attractive for large-scale synthesis, though catalyst recovery and recycling considerations must be addressed for economic viability.

Reaction Engineering Optimization

Process intensification through continuous flow reactor systems offers significant advantages for 3-(tert-Butoxy)propylamine synthesis [7]. These systems provide enhanced heat and mass transfer, precise temperature control, and improved safety profiles compared to traditional batch processes. Residence times can be optimized to maximize conversion while minimizing side reactions through careful control of reaction kinetics.

Microreactor technology enables precise control of reaction parameters including temperature, pressure, and reactant mixing, often leading to improved yields and selectivities compared to conventional batch processes [7]. The enhanced surface-area-to-volume ratios in microreactor systems facilitate rapid heat transfer, enabling operation at higher temperatures without thermal runaway concerns.

Mass Transfer Considerations

In heterogeneous catalytic systems, mass transfer limitations can significantly impact overall reaction rates and selectivities [15]. Proper reactor design must account for external mass transfer between bulk fluid and catalyst surface, as well as internal mass transfer within porous catalyst structures. Optimization of agitation rates, particle sizes, and reactor geometries can minimize these limitations and improve process performance.

Heat transfer considerations become particularly important in highly exothermic reactions such as salt formation processes [15]. Proper temperature control requires adequate heat removal capacity and may necessitate specialized reactor designs such as heat exchanger reactors or continuous flow systems with integrated cooling.

Purification and Analytical Validation Protocols

The purification and analytical validation of 3-(tert-Butoxy)propylamine hydrochloride requires sophisticated separation techniques and comprehensive analytical methodologies to ensure product quality and purity specifications required for pharmaceutical and research applications.

Crystallization and Recrystallization Methodologies

Recrystallization represents the primary purification technique for 3-(tert-Butoxy)propylamine hydrochloride, capitalizing on differential solubility behavior to achieve high purity levels [16] [17] [18]. The optimal recrystallization protocol involves dissolution of crude product in hot ethanol-water mixtures followed by controlled cooling to promote crystal nucleation and growth.

The selection of appropriate solvent systems requires careful consideration of solubility parameters and temperature coefficients [17] [18]. Ethanol-water mixtures with ratios ranging from 70:30 to 90:10 provide optimal solubility characteristics, with the compound showing high solubility at elevated temperatures (60 to 80 degrees Celsius) and limited solubility at room temperature. This differential enables efficient purification while maximizing recovery yields typically ranging from 70 to 85 percent [18].

The crystallization process follows classical nucleation theory, with initial formation of critical nuclei followed by crystal growth phases [16] [19]. Controlled cooling rates between 0.5 to 2 degrees Celsius per minute promote formation of large, well-defined crystals with minimal occluded impurities. Seeding with pure crystals can enhance nucleation kinetics and improve crystal quality through provision of ordered growth templates [20].

Chromatographic Separation Techniques

Column chromatography provides exceptional purification capabilities for 3-(tert-Butoxy)propylamine hydrochloride, achieving purities ranging from 98 to 99.5 percent with recovery yields between 80 to 95 percent [21] [22] [23]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems offer optimal separation of the target compound from synthetic impurities and byproducts.

The chromatographic separation mechanism relies on differential partitioning between mobile and stationary phases, with separation efficiency determined by the number of theoretical plates and selectivity factors [23] [24]. Optimization of mobile phase composition, flow rates, and column dimensions enables maximization of resolution while minimizing analysis time and solvent consumption.

High-performance liquid chromatography serves both analytical and preparative functions, providing precise quantification of purity levels and enabling isolation of highly pure fractions [25] [26] [27]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases demonstrates excellent separation of the target compound from related impurities and degradation products.

Advanced Purification Methodologies

Vacuum distillation offers an alternative purification approach for volatile components, though the ionic nature of the hydrochloride salt limits its applicability [28]. Sublimation techniques can achieve exceptional purity levels exceeding 99 percent for compounds with appropriate vapor pressure characteristics, though recovery yields are typically reduced to 60 to 80 percent due to thermal decomposition considerations [21].

Zone refining represents an advanced purification technique capable of achieving exceptional purity levels through repeated melting and recrystallization cycles [19]. While not commonly employed for pharmaceutical intermediates due to equipment complexity and processing time requirements, this technique can provide ultra-high purity materials for specialized research applications.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides comprehensive analytical characterization of 3-(tert-Butoxy)propylamine and related compounds [29] [30] [31]. The technique enables separation of complex mixtures followed by structural identification through mass spectral fragmentation patterns and retention time comparisons with authentic standards.

Sample preparation typically involves derivatization of the free amine using silylating agents such as trimethylsilyl derivatives to enhance volatility and chromatographic behavior [31] [32]. Capillary columns with nonpolar stationary phases provide excellent separation efficiency, with detection limits reaching 0.1 percent for impurity analysis.

Mass spectral interpretation reveals characteristic fragmentation patterns including loss of tert-butyl groups (mass 57) and propylamine chains, enabling structural confirmation and impurity identification [30] [32]. Electron ionization provides reproducible fragmentation patterns suitable for library searching and quantitative analysis applications.

High-Performance Liquid Chromatography Validation

HPLC method validation for 3-(tert-Butoxy)propylamine hydrochloride follows International Conference on Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, and robustness parameters [25] [26] [27]. Specificity studies demonstrate separation of the target compound from potential impurities, degradation products, and excipients without interference.

Linearity validation involves analysis of standard solutions across concentration ranges from 0.1 to 150 percent of target concentrations, with correlation coefficients exceeding 0.99 required for acceptance [26] [33]. Accuracy studies employ recovery experiments with known additions of analyte to sample matrices, typically achieving recovery percentages between 98 to 102 percent.

Precision validation encompasses both repeatability and intermediate precision studies, with relative standard deviation values maintained below 2 percent for assay determinations and below 5 percent for impurity quantification [25] [33]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, temperature, and flow rate variations.

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for 3-(tert-Butoxy)propylamine hydrochloride [34] [35] [36]. Proton NMR analysis enables identification of characteristic chemical shifts including tert-butyl protons at approximately 1.2 ppm, propyl chain protons between 1.8 to 4.0 ppm, and ammonium protons as broad signals around 8 to 10 ppm.

Carbon-13 NMR spectroscopy provides complementary structural information with characteristic resonances for tert-butyl carbons, propyl chain carbons, and quaternary carbon centers [36] [37]. Two-dimensional NMR techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy enable complete structural assignment and detection of isomeric impurities.

Quantitative NMR analysis using internal standards enables precise purity determination with accuracies comparable to chromatographic methods [38] [39]. Integration of proton signals provides direct measurement of molecular ratios, enabling detection of organic impurities, residual solvents, and water content with detection limits typically around 1 percent.

Comprehensive Analytical Validation Protocols

Complete analytical validation requires integration of multiple analytical techniques to provide comprehensive characterization of 3-(tert-Butoxy)propylamine hydrochloride [40] [41]. Karl Fischer titration enables precise water content determination with detection limits of 0.01 percent, critical for pharmaceutical applications where water content specifications are stringent.

Differential scanning calorimetry and melting point determination provide thermal characterization with acceptance criteria typically requiring melting points between 121 to 123 degrees Celsius for the pure hydrochloride salt [1] [2]. Thermal analysis can also reveal polymorphic forms and thermal decomposition pathways relevant to storage stability considerations.

Elemental analysis provides definitive confirmation of molecular composition with accuracy requirements typically within 0.4 percent of theoretical values for carbon, hydrogen, and nitrogen content [42]. Ion chromatography enables quantification of chloride content, confirming stoichiometric salt formation and absence of excess hydrochloric acid or alternative anions.

Dates

Last modified: 08-16-2023

Explore Compound Types